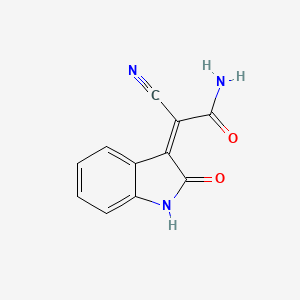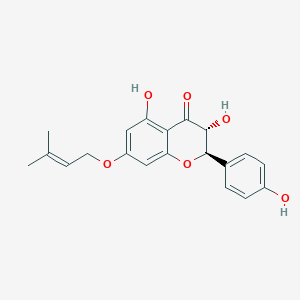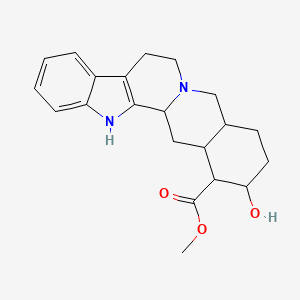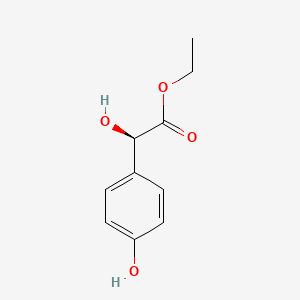
(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Descripción general
Descripción
The compound with PubChem (2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one is commonly known as Indigo. Its IUPAC name is this compound. Indigo is a naturally occurring dye that has been used for centuries, primarily for dyeing textiles. It is known for its deep blue color and is also referred to as indigotin or Vat Blue 1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Indigo can be synthesized through several methods. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of a base to form indigo. Another method involves the reduction of isatin with sodium dithionite in an alkaline medium .
Industrial Production Methods
Industrial production of indigo typically involves the synthesis from aniline. Aniline is first converted to N-phenylglycine, which is then treated with sodium hydroxide and sodium hypochlorite to form indoxyl. Indoxyl is subsequently oxidized to form indigo .
Análisis De Reacciones Químicas
Types of Reactions
Indigo undergoes several types of chemical reactions, including:
Oxidation: Indigo can be oxidized to form isatin.
Reduction: Reduction of indigo leads to the formation of leucoindigo, which is soluble in water.
Substitution: Indigo can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is a common reducing agent used to convert indigo to leucoindigo.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed
Oxidation: Isatin
Reduction: Leucoindigo
Substitution: Various substituted indigo derivatives.
Aplicaciones Científicas De Investigación
Indigo has a wide range of scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Widely used in the textile industry for dyeing fabrics.
Mecanismo De Acción
Indigo exerts its effects through various mechanisms. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. For example, indigo has been shown to inhibit certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Indigo is unique among similar compounds due to its deep blue color and historical significance as a dye. Similar compounds include:
Tyrian Purple: Another naturally occurring dye with a similar structure but a different color.
Isatin: An oxidation product of indigo with distinct chemical properties.
Indigo’s unique properties and wide range of applications make it a compound of significant interest in various fields of research and industry.
Propiedades
IUPAC Name |
(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17-18H/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHYTHOBJLSHDF-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4N3)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\3/C(=O)C4=CC=CC=C4N3)/N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl) (2E,4E)-6-oxohexa-2,4-dienoate](/img/structure/B7765668.png)

![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7765655.png)







![2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid](/img/structure/B7765700.png)



